molecular formula C6H7NO2 B145466 5-Methoxypyridin-3-ol CAS No. 109345-94-0

5-Methoxypyridin-3-ol

Cat. No. B145466
M. Wt: 125.13 g/mol
InChI Key: BREMJULVLYFLTE-UHFFFAOYSA-N
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Description

5-Methoxypyridin-3-ol is a chemical compound that is part of the methoxypyridine family. These compounds are often used as intermediates in the synthesis of various alkaloids, pharmaceuticals, and other organic molecules. The methoxypyridine moiety can serve as a masked pyridone, which is a versatile building block in organic synthesis .

Synthesis Analysis

The synthesis of methoxypyridine derivatives has been explored in several studies. For instance, a methoxypyridine was used in the total synthesis of the Lycopodium alkaloid lycoposerramine R, employing an Eschenmoser Claisen rearrangement to create a quaternary carbon center . Another study described the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with potential as a dopamine and serotonin receptor antagonist, through a series of reactions including methoxylation and bromination . Efficient synthesis methods using magnesium 'ate' complexes have also been developed for 5-functionalized 2-methoxypyridines, which can be further transformed into bicyclic δ-lactams .

Molecular Structure Analysis

The molecular structure of methoxypyridine derivatives has been characterized using various spectroscopic and crystallographic techniques. For example, the structure of a 5-amino-2-methoxypyridine ester amide of squaric acid ethyl ester was elucidated using single crystal X-ray diffraction, demonstrating a pseudo-layered structure with potential nonlinear optical (NLO) applications . Schiff bases derived from methoxypyridines have also been synthesized and characterized, revealing stable crystal structures with π-π packing and intramolecular hydrogen bonding .

Chemical Reactions Analysis

Methoxypyridines undergo a variety of chemical reactions that are useful in synthetic chemistry. These include condensation reactions to form Schiff bases , substitution reactions to introduce different functional groups , and ring-closing metathesis to create bicyclic compounds . The reactivity of these compounds can be influenced by the presence of electron-donating or withdrawing groups, as well as the specific substitution pattern on the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxypyridine derivatives are influenced by their molecular structure. For instance, the presence of electron-donating methoxy groups can affect the acidity and reactivity of the pyridine ring. The thermal stability and NLO properties of these compounds have been studied using techniques such as TGA, DSC, DTA, MS, and SHG methods . The antibacterial activity of certain methoxypyridine derivatives has also been evaluated, with some compounds showing moderate activity .

Scientific Research Applications

1. DNA and RNA Research

5-Methoxypyridin-3-ol derivatives have been explored in the synthesis of oligonucleotides and nucleosides. These derivatives can enhance binding properties with DNA, aiding in studies of genetic material and potentially in gene therapy applications. For example, acridine derivatives linked to oligonucleotides have shown improved binding properties, which is crucial for gene regulation studies (Asseline et al., 1996).

2. Material Synthesis

The compound has been used in material synthesis, particularly in creating new molecules with potential industrial applications. For instance, a novel squaric acid derivative of 5-amino-2-methoxypyridin has been synthesized and found to exhibit second-order nonlinear optical (NLO) applications, indicating its potential in the field of materials science (Kolev et al., 2008).

3. Medicinal Chemistry and Drug Design

In medicinal chemistry, 5-Methoxypyridin-3-ol derivatives are involved in the synthesis of potential therapeutic agents. For instance, derivatives have been used in the development of inhibitors for human coronavirus papain-like proteases, which could have implications for antiviral drug design (Báez-Santos et al., 2014). Additionally, compounds containing 3-methoxy-2-aminopyridine have shown potential in oncology, specifically as inhibitors of the kinase bRAF, indicating their potential in cancer therapy (Palmer et al., 2012).

4. Biochemistry and Enzymology

In biochemistry, these derivatives have been investigated for their interaction with enzymes and proteins. For instance, compounds have been synthesized and tested as inhibitors of the 5-lipoxygenase-activating protein, which is important in inflammatory processes, indicating their potential in treating diseases like asthma (Hutchinson et al., 2009).

Safety And Hazards

The safety information for 5-Methoxypyridin-3-ol indicates that it may cause skin and eye irritation. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .

Future Directions

While specific future directions for 5-Methoxypyridin-3-ol are not mentioned in the search results, it is clear that substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

5-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-2-5(8)3-7-4-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREMJULVLYFLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550137
Record name 5-Methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxypyridin-3-ol

CAS RN

109345-94-0
Record name 5-Methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-5-methoxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of concentrated sulfuric acid (18 M, 2.83 mL), water (3.84 mL) and crushed ice (6.60 g) was added to 5-methoxy-3-pyridylamine (1.64 g, 13.23 mmol). The cold mixture (0-5° C.) was stirred for 10 min and a solution of sodium nitrite (0.91 g, 13.23 mmol) in water (2.7 mL) was then added. After stirring for 10 min, a boiling solution of concentrated sulfuric acid (8.6 mL) and water (6.6 mL) was added. The mixture was heated until all solids dissolved. Ice (5.0 g) was added to cool the solution. The pH was adjusted to 8 with 10% NaOH solution. Saturated NaCl solution (100 mL) was added, and the mixture was extracted with ethyl acetate (4×100 mL). The combined ethyl acetate extracts were dried (MgSO4), filtered and concentrated by rotary evaporation to give 0.50 g (30.1%) of a brown oil.
Quantity
2.83 mL
Type
reactant
Reaction Step One
Name
Quantity
3.84 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
1.64 g
Type
reactant
Reaction Step Three
Quantity
0.91 g
Type
reactant
Reaction Step Four
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Four
Quantity
8.6 mL
Type
reactant
Reaction Step Five
Name
Quantity
6.6 mL
Type
solvent
Reaction Step Five
[Compound]
Name
Ice
Quantity
5 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
reactant
Reaction Step Eight
Yield
30.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RG Hopf - 2020 - rave.ohiolink.edu
… 4-6 coupling constant (right) in 5-methoxypyridin-3-ol, … Titration data following the peak shift (left) for the H at C4 and meta 4J4-6 coupling constant (right) in 5-methoxypyridin-3-ol, 3.2 …
Number of citations: 2 rave.ohiolink.edu

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